molecular formula C8H4FNO2S B2853102 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid CAS No. 870235-46-4

4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid

Cat. No.: B2853102
CAS No.: 870235-46-4
M. Wt: 197.18
InChI Key: HKXMBOHBJLYPJD-UHFFFAOYSA-N
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Description

4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C8H4FNO2S. It is characterized by a fused ring system consisting of a thieno and pyridine ring, with a fluorine atom at the 4-position and a carboxylic acid group at the 2-position.

Scientific Research Applications

4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid has several scientific research applications:

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a thieno[2,3-c]pyridine derivative, which is fluorinated at the 4-position and subsequently carboxylated at the 2-position. The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization and substitution reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production of by-products. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new heterocyclic compounds with modified functional groups .

Mechanism of Action

The mechanism of action of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid can be compared with other similar compounds, such as:

    Thieno[2,3-c]pyridine-2-carboxylic acid: Lacks the fluorine atom at the 4-position, which may result in different chemical reactivity and biological activity.

    4-Chlorothieno[2,3-c]pyridine-2-carboxylic acid: Contains a chlorine atom instead of fluorine, leading to variations in its chemical and physical properties.

    4-Bromothieno[2,3-c]pyridine-2-carboxylic acid:

Properties

IUPAC Name

4-fluorothieno[2,3-c]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO2S/c9-5-2-10-3-7-4(5)1-6(13-7)8(11)12/h1-3H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXMBOHBJLYPJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1C(=CN=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of methyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate (0.942 g, 4.46 mmol) in THF (23 mL) was added a solution of lithium hydroxide monohydrate (0.384 g, 9.14 mmol) in water (23 mL). Methanol (2.8 mL) was then added until the solution was transparent. The reaction mixture stirred 2 h at room temperature. The reaction was then adjusted to pH ˜4 by addition of 2 N aqueous HCl, causing formation of a white precipitate. THF and methanol were removed by rotary evaporation, and then the residual solid was collected by vacuum filtration, washing with water (2×25 mL). The collected white solid was dried in an oven at 50° C. to afford 765 mg (87%) of the title compound. 1H NMR (400 MHz, DMSO-d6): δ 14.15 (br. s., 1 H), 9.23 (s, 1 H), 8.54 (s, 1 H), 8.14 (s, 1 H); MS (ESI): 198.05 [M+H]+; HPLC tR=2.40 min (ZQ3, polar—4 min).
Quantity
0.942 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
0.384 g
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reactant
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23 mL
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solvent
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23 mL
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solvent
Reaction Step One
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2.8 mL
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reactant
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Name
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0 (± 1) mol
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reactant
Reaction Step Three
Yield
87%

Synthesis routes and methods II

Procedure details

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